N-(5-methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide

Medicinal Chemistry Drug-likeness Lipophilicity

N-(5-Methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide (CAS 86487-46-9) is a small-molecule isoxazole carboxamide with molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol. It is catalogued as a screening compound (ID Y030-6354) and features a cyclohexanecarboxamide moiety linked to a 5-methyl-1,2-oxazole ring at the 3-position amine.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B5741728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2CCCCC2
InChIInChI=1S/C11H16N2O2/c1-8-7-10(13-15-8)12-11(14)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,12,13,14)
InChIKeyHSYJEDFAOIDWDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes33 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide: Physicochemical Baseline & Screening Library Context


N-(5-Methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide (CAS 86487-46-9) is a small-molecule isoxazole carboxamide with molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . It is catalogued as a screening compound (ID Y030-6354) and features a cyclohexanecarboxamide moiety linked to a 5-methyl-1,2-oxazole ring at the 3-position amine . The compound carries one hydrogen bond donor (amide NH) and four hydrogen bond acceptors, with a computed logP of 2.63 and a polar surface area of 45.3 Ų . Its regioisomeric counterpart, N-cyclohexyl-5-methyl-1,2-oxazole-3-carboxamide (PubChem CID 5153603), shares the same molecular formula but differs in amide bond connectivity, yielding a distinct topological polar surface area of 55.1 Ų [1].

Why N-(5-Methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide Cannot Be Interchanged with Close Isoxazole Carboxamide Analogs


Isoxazole carboxamides bearing cyclohexyl substituents are not functionally interchangeable due to substantial divergences in hydrogen bond donor capacity, lipophilicity, and amide bond topology that govern solubility, permeability, and target engagement [1]. The mono-cyclohexyl, secondary amide architecture of N-(5-methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide confers a distinct balance of logP (2.63) and hydrogen bond donor count (1) versus the fully N,N-disubstituted dicyclohexyl analog, which has zero HBD and a logP elevated by approximately 1.6 units [2]. Even within the same molecular formula, regioisomeric inversion of the amide bond alters the polar surface area by nearly 10 Ų, a difference that can shift membrane permeability and oral bioavailability [1]. Substituting this compound with a superficially similar isoxazole carboxamide therefore risks unpredictable changes in pharmacokinetic behavior, off-target liability, and assay reproducibility [2].

Quantitative Differentiation Evidence: N-(5-Methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide Versus Closest Analogs


Molecular Weight and logP Comparison Against the N,N-Dicyclohexyl Analog

N-(5-Methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide possesses a molecular weight of 208.26 g/mol and a computed logP of 2.63, compared to the N,N-dicyclohexyl-5-methyl-1,2-oxazole-3-carboxamide analog (SMR000023524) which has a molecular weight of 290.40 g/mol and an XlogP of 4.2 [1]. The 82.14 g/mol reduction in molecular weight and 1.57-unit decrease in logP place the target compound more favorably within Lipinski's rule-of-five space, predicting improved aqueous solubility, lower non-specific protein binding, and a higher likelihood of oral bioavailability [1].

Medicinal Chemistry Drug-likeness Lipophilicity

Hydrogen Bond Donor Count as a Molecular Recognition and Solubility Determinant

The target compound contains one hydrogen bond donor (the secondary amide NH), whereas the fully N,N-disubstituted analog N,N-dicyclohexyl-5-methyl-1,2-oxazole-3-carboxamide has zero hydrogen bond donors [1]. The presence of a single HBD enables the target compound to participate in directed hydrogen bond interactions with biological targets and polar solvent molecules, which can enhance both binding specificity and aqueous solubility compared to the HBD-devoid analog [1].

Pharmacophore Modeling Solubility Target Binding

Polar Surface Area Differentiation Against the Regioisomeric Carboxamide

N-(5-Methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide has a computed polar surface area (PSA) of 45.3 Ų , while its direct regioisomer N-cyclohexyl-5-methyl-1,2-oxazole-3-carboxamide (PubChem CID 5153603) has a PSA of 55.1 Ų [1]. The 9.8 Ų increase in PSA for the regioisomer arises from the reversed amide bond orientation and brings it closer to the 60 Ų threshold often associated with reduced intestinal permeability [1].

Membrane Permeability Oral Bioavailability Regioisomer Comparison

pH-Dependent Lipophilicity (logD) Versus Sulfamethoxazole Scaffold Comparator

The computed logD (pH-dependent distribution coefficient) of N-(5-methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide is 2.54 . In contrast, sulfamethoxazole—a therapeutically used sulfonamide that shares the 5-methyl-1,2-oxazol-3-amine substructure—has a reported logP of 0.89 [1][2]. While sulfamethoxazole carries an ionizable sulfonamide group that depresses its logP and enhances aqueous solubility, the target compound's higher logD indicates greater membrane partitioning potential and CNS permeability, which are desirable for intracellular or neurological targets [1].

ADME Distribution Coefficient Ionization State

Amide Bond Topology: Directional Connectivity Versus the Regioisomer

In N-(5-methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide, the carbonyl group is attached to the cyclohexane ring and the amine nitrogen resides on the isoxazole ring . In the regioisomer N-cyclohexyl-5-methyl-1,2-oxazole-3-carboxamide (PubChem CID 5153603), the amide bond is reversed: the carbonyl is attached to the isoxazole ring and the amine nitrogen is on the cyclohexane ring [1]. This reversal alters the electron density distribution across the amide group and modulates the conformational preferences of the molecule, which can be crucial for specific hydrogen bonding patterns and target recognition [1].

Structure-Activity Relationship Amide Bond Reversal Electron Distribution

S1P Receptor Subtype Selectivity Profile of the Isoxazole Carboxamide Scaffold Class

The isoxazole-3-carboxamide scaffold to which N-(5-methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide belongs has demonstrated class-level activity at sphingosine-1-phosphate (S1P) receptors. The N,N-dicyclohexyl analog (SMR000023524) exhibited an EC₅₀ of 6.60 × 10³ nM (6.6 µM) as an agonist at the human S1P₃ receptor, while displaying no activity at the S1P₁ receptor (EC₅₀ > 5.0 × 10⁴ nM) [1]. This selectivity window (>7.6-fold discrimination between S1P₃ and S1P₁) is a property of the core scaffold architecture and the cyclohexyl carboxamide substitution pattern [1]. Although direct data for the mono-cyclohexyl target compound are not publicly available, its retention of the critical isoxazole-amide pharmacophore and a single HBD suggests the potential for similar receptor engagement, pending dedicated screening [1].

Sphingosine-1-Phosphate Receptor Class-Level Pharmacology Scaffold Prioritization

Prioritized Application Scenarios for N-(5-Methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide Based on Quantitative Differentiation Evidence


Oral Bioavailability-Focused Lead Optimization Programs

With a molecular weight of 208.26 g/mol, logP of 2.63, and PSA of 45.3 Ų, N-(5-methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide resides within favorable oral drug space . Its 28% lower molecular weight and 1.57-unit lower logP versus the N,N-dicyclohexyl analog predict superior intestinal solubility and absorption [1]. The PSA of 45.3 Ų, well below the 60 Ų permeability threshold and 17.8% lower than the regioisomer, further supports oral bioavailability potential [2]. Medicinal chemistry teams optimizing for oral administration should select this mono-cyclohexyl congener over the bulkier dicyclohexyl variant or the regioisomer.

Target Engagement Requiring a Directed Hydrogen Bond Donor Interaction

The single secondary amide NH (HBD = 1) on N-(5-methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide enables participation in specific hydrogen bond networks within protein binding sites . This contrasts with the N,N-dicyclohexyl analog, which lacks any hydrogen bond donor (HBD = 0) and is therefore incapable of donating an H-bond to backbone carbonyl or side-chain acceptor groups [1]. For targets where a key hydrogen bond donor interaction has been identified in co-crystal structures or pharmacophore models, this compound offers an essential functionality that the disubstituted analog cannot provide.

S1P₃ Receptor Screening Cascades and Selectivity Profiling

The isoxazole-3-carboxamide scaffold class has demonstrated S1P₃ agonist activity with >7.6-fold selectivity over S1P₁, as evidenced by the N,N-dicyclohexyl analog (S1P₃ EC₅₀ = 6,600 nM vs. S1P₁ EC₅₀ > 50,000 nM) . N-(5-Methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide retains the core isoxazole-amide pharmacophore and, with its improved drug-like properties, represents a higher-quality chemical starting point for S1P₃-targeted screening cascades and selectivity profiling against other S1P receptor subtypes [1].

CNS and Intracellular Target Programs Requiring Enhanced Membrane Partitioning

With a logD of 2.54, N-(5-methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide is substantially more lipophilic than the scaffold-related sulfonamide sulfamethoxazole (logP = 0.89) [1]. This 1.65-unit higher logD predicts markedly greater partitioning into lipid bilayers and enhanced passive permeability across the blood-brain barrier [1]. Research programs targeting intracellular proteins or CNS-resident receptors where the sulfamethoxazole scaffold would fail on permeability grounds should prioritize this cyclohexanecarboxamide scaffold.

Quote Request

Request a Quote for N-(5-methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.